molecular formula C8H9NO3 B159888 Ethyl 4-hydroxynicotinate CAS No. 10177-34-1

Ethyl 4-hydroxynicotinate

Cat. No.: B159888
CAS No.: 10177-34-1
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxynicotinate is an organic compound with the molecular formula C8H9NO3. It is an ester derivative of 4-hydroxynicotinic acid, which belongs to the class of nicotinic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxynicotinate can be synthesized through the esterification of 4-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Ethyl 4-hydroxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-hydroxynicotinate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate specific enzymes and receptors involved in inflammatory responses .

Comparison with Similar Compounds

    Ethyl nicotinate: Similar in structure but lacks the hydroxyl group, which affects its reactivity and biological properties.

    Methyl 4-hydroxynicotinate: Similar but with a methyl ester group instead of an ethyl ester, leading to differences in solubility and reactivity.

    4-hydroxynicotinic acid: The parent compound, which lacks the ester group and has different solubility and reactivity characteristics.

Uniqueness: this compound is unique due to the presence of both the hydroxyl and ester functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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